![molecular formula C13H20N2 B13590139 1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
1-[(2,3-Dimethylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dimethylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[(2,3-Dimethylphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Análisis De Reacciones Químicas
1-[(2,3-Dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.
For example, oxidation of this compound with potassium permanganate can lead to the formation of corresponding ketones or carboxylic acids. Reduction with lithium aluminum hydride can yield amines or alcohols. Substitution reactions with halides can produce halogenated derivatives, while reactions with amines can form secondary or tertiary amines .
Aplicaciones Científicas De Investigación
1-[(2,3-Dimethylphenyl)methyl]piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of biogenic amine transporters and their interactions with various substrates . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders .
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dimethylphenyl)methyl]piperazine involves its interaction with molecular targets such as biogenic amine transporters. These transporters are responsible for the uptake and release of neurotransmitters in the brain. By modulating the activity of these transporters, the compound can influence neurotransmitter levels and, consequently, affect neurological functions .
Comparación Con Compuestos Similares
1-[(2,3-Dimethylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as 1-(2,4-dimethylphenyl)piperazine and 1-(3-chlorophenyl)piperazine. While these compounds share a common piperazine core, they differ in their substituents, which can lead to variations in their biological activities and chemical reactivity .
1-(2,4-Dimethylphenyl)piperazine: Similar in structure but with a different substitution pattern, which may result in different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Contains a chlorine substituent, which can significantly alter its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-[(2,3-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(12(11)2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
Clave InChI |
AUYYHCNVODQPBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CN2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
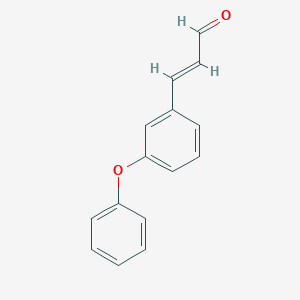

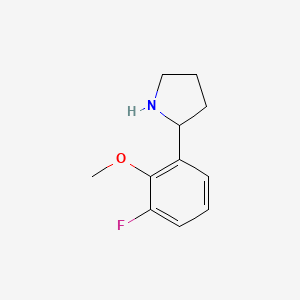

![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)
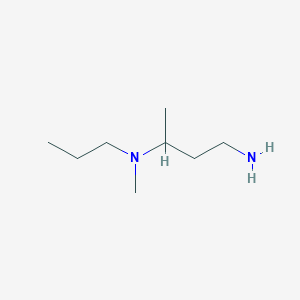
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
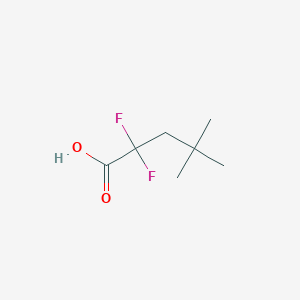
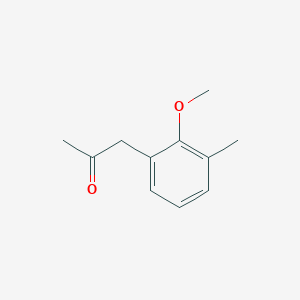
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)


